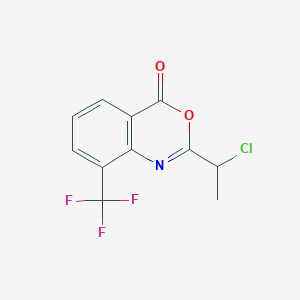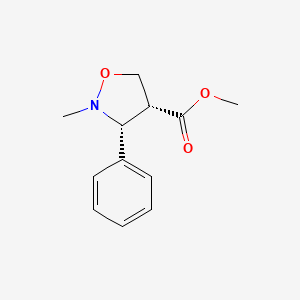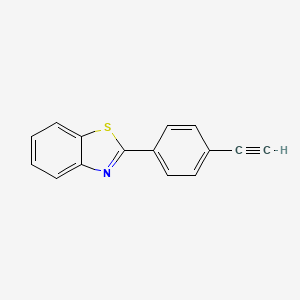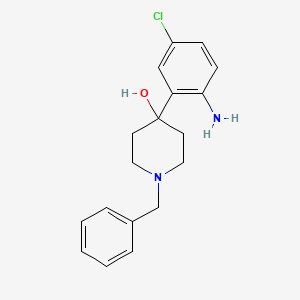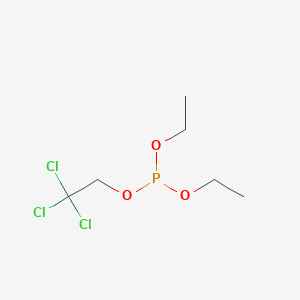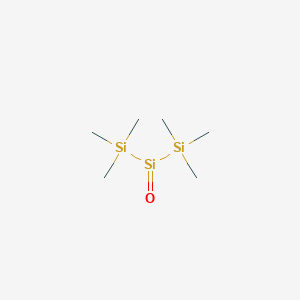
1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione is a heterocyclic compound that belongs to the tetrazine family Tetrazines are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pinner synthesis, which involves the reaction of hydrazine with benzonitrile followed by mild oxidation . Another approach involves the use of sulfur-containing intermediates, leading to the formation of dihydrotetrazines in high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, especially at positions 3 and 6 of the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, FeCl3, and isoamyl nitrite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrazines, dihydrotetrazines, and pyridazines .
Applications De Recherche Scientifique
1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,5-Dibenzyl-1,2,4,5-tetrazinane-3,6-dione involves its ability to participate in inverse electron demand Diels-Alder cycloaddition reactions. This allows it to form stable adducts with various dienophiles, leading to the formation of functionalized pyridazines . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive nitrogen atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but with phenyl groups instead of benzyl groups.
3,6-Di(2-pyridyl)-1,2,4,5-tetrazine: Contains pyridyl groups, leading to different chemical properties and applications.
3,6-Dithienyl-1,2,4,5-tetrazine: Substituted with thiophene rings, used in the development of photoactive materials.
Uniqueness
Its ability to undergo diverse chemical reactions and form stable adducts makes it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
81930-20-3 |
|---|---|
Formule moléculaire |
C16H16N4O2 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
1,5-dibenzyl-1,2,4,5-tetrazinane-3,6-dione |
InChI |
InChI=1S/C16H16N4O2/c21-15-17-19(11-13-7-3-1-4-8-13)16(22)20(18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,17,18,21) |
Clé InChI |
FDFBVEJNYJIMMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)N(NC(=O)N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


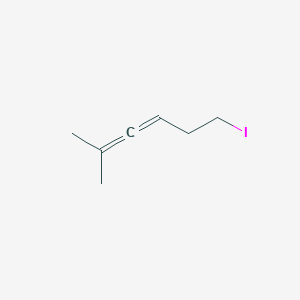
![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
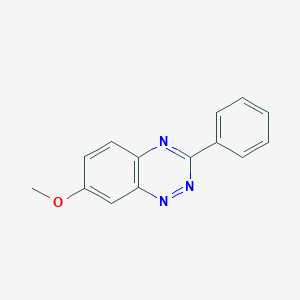
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]](/img/structure/B14407987.png)
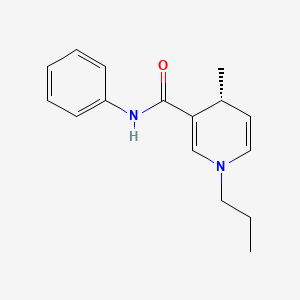
![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
